![molecular formula C5H10O2S B1282515 3-Methyl-2-sulfanylbutanoic acid CAS No. 138619-81-5](/img/structure/B1282515.png)
3-Methyl-2-sulfanylbutanoic acid
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Description
3-Methyl-2-sulfanylbutanoic acid is a compound with the molecular weight of 134.2 . It is a powder in physical form . The IUPAC name for this compound is 3-methyl-2-sulfanylbutanoic acid .
Molecular Structure Analysis
The molecular formula of 3-Methyl-2-sulfanylbutanoic acid is C5H10O2S . The InChI code for this compound is 1S/C5H10O2S/c1-3(2)4(8)5(6)7/h3-4,8H,1-2H3,(H,6,7) .Physical And Chemical Properties Analysis
3-Methyl-2-sulfanylbutanoic acid is a powder in physical form . It has a molecular weight of 134.2 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Metal Complexation
A study has synthesized a sulfonamide ligand similar to 3-Methyl-2-sulfanylbutanoic acid and introduced it in complexation with metals like Cu, Zn, Fe, Ni, and Cd. This suggests potential applications in creating metal complexes for various purposes .
Pharmaceutical Research
Compounds with similar structures have been investigated for their inhibitory effects on enzymes like tyrosinase, indicating potential applications in pharmaceutical research for developing inhibitors .
Catalysis
Related compounds are used in catalytic processes like the Suzuki–Miyaura coupling, suggesting that 3-Methyl-2-sulfanylbutanoic acid could have applications in catalysis .
properties
IUPAC Name |
3-methyl-2-sulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3(2)4(8)5(6)7/h3-4,8H,1-2H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDLUFMACHNQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546090 |
Source
|
Record name | 3-Methyl-2-sulfanylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-sulfanylbutanoic acid | |
CAS RN |
138619-81-5 |
Source
|
Record name | 3-Methyl-2-sulfanylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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